1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine
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Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes nitration reactions to introduce nitro groups, followed by the incorporation of the trifluoromethyl group. The piperidine ring is then formed through cyclization reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine can be compared with similar compounds such as:
- 2,6-Dinitro-4-(trifluoromethyl)phenol
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-2-pyrrolidinone These compounds share similar structural features but differ in their specific functional groups and ring structures, which can lead to differences in their chemical reactivity and applications .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O4/c1-8-3-9(2)7-18(6-8)13-11(19(21)22)4-10(14(15,16)17)5-12(13)20(23)24/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAFSUVXUZUOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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